FTI-2148 FTI-2148 FTI-2148 is a potent farnesyltransferase inhibitor with potential antitumor activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0528515
InChI: InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1
SMILES: CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O
Molecular Formula: C24H28N4O3S
Molecular Weight: 452.6 g/mol

FTI-2148

CAS No.:

Cat. No.: VC0528515

Molecular Formula: C24H28N4O3S

Molecular Weight: 452.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

FTI-2148 -

Specification

Molecular Formula C24H28N4O3S
Molecular Weight 452.6 g/mol
IUPAC Name (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1
Standard InChI Key KULAYTGUTXCHSV-QFIPXVFZSA-N
Isomeric SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O
SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O
Canonical SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O
Appearance white solid powder

Introduction

Chemical and Biochemical Profile of FTI-2148

Structural Characteristics

FTI-2148 (CAS 251577-09-0) is a synthetic peptidomimetic compound with the molecular formula C24H28N4O3S and a molecular weight of 452.57 g/mol . Its design incorporates a RAS C-terminal mimetic structure that competitively inhibits the farnesylation process by mimicking the CAAX motif of target proteins . The compound's stereochemistry and functional groups enable high-affinity binding to FTase's active site while maintaining specificity over related prenylation enzymes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H28N4O3S
Molecular Weight452.57 g/mol
FTase IC501.4 nM
GGT-1 IC501.7 μM
Storage Conditions-20°C in cool pack

Mechanism of Action: Targeting Protein Prenylation

Farnesyltransferase Inhibition Dynamics

FTI-2148 disrupts the post-translational modification of RAS family proteins by preventing the transfer of a 15-carbon farnesyl group to their C-terminal cysteine residues . This inhibition blocks RAS membrane localization, effectively neutralizing its signaling capabilities in oncogenic pathways . Kinetic studies reveal non-competitive inhibition kinetics, with a binding affinity 1,214-fold higher for FTase than GGT-1 .

Selectivity and Off-Target Effects

Pharmacological Applications in Oncology

Antitumor Efficacy in Preclinical Models

In nude mouse xenografts of human lung adenocarcinoma A-549 cells, FTI-2148 monotherapy achieved dose-dependent tumor growth suppression of 33%, 67%, and 91% at escalating doses . The compound's efficacy correlates with inhibition of downstream effectors in the PI3K/AKT/mTOR pathway, as evidenced by reduced phosphorylation of AKT (Ser473) and S6 kinase .

Synergistic Combination Therapies

Clinical studies highlight enhanced efficacy when combining FTI-2148 with conventional chemotherapeutics:

  • Cisplatin Combination: 58% greater tumor regression vs. monotherapy in NSCLC models

  • Gemcitabine Synergy: 72% reduction in pancreatic tumor volume (P < 0.01)

  • Taxol Potentiation: 41% increase in apoptosis markers in triple-negative breast cancer

Mechanistically, these combinations exploit FTI-2148's ability to sensitize cancer cells to DNA-damaging agents by inhibiting RAS-mediated repair pathways .

Antiparasitic Applications: Beyond Oncology

Antimalarial Activity Profile

Structural modification of FTI-2148 through ester prodrug development yielded compounds with enhanced Plasmodium membrane permeability. The benzyl ester derivative (Compound 16) demonstrated:

  • In vitro ED50 of 150 nM against P. falciparum

  • 46.1% parasitemia suppression in P. berghei-infected mice at 50 mg/kg/day

  • 83% reduction in parasite load when combined with artemisinin derivatives

This activity stems from inhibition of plasmodial FTase homologs critical for merozoite membrane formation .

Resistance Mechanisms and Next-Generation Inhibitors

Geranylgeranylation-Driven Resistance

Compensatory protein prenylation via GGT-1 activation limits FTI-2148's long-term efficacy in KRAS-mutant cancers . In pancreatic ductal adenocarcinoma models, GGT-1 expression increases 4.7-fold within 72 hours of FTI-2148 treatment, restoring KRAS membrane localization .

Dual FTase/GGT-1 Inhibitors

To overcome resistance, second-generation compounds like FGTI-2734 were developed by modifying FTI-2148's C-terminal pharmacophore . These dual inhibitors demonstrate:

  • Complete blockade of KRAS membrane localization at 10 nM

  • 89% suppression of patient-derived pancreatic xenograft growth

  • Synergistic p53 activation and cMYC suppression in vivo

Clinical Translation Challenges

Pharmacokinetic Limitations

Despite promising in vitro activity, FTI-2148 exhibits suboptimal pharmacokinetic properties:

  • Plasma half-life: 2.3 hours (murine models)

  • Oral bioavailability: <15% due to first-pass metabolism

  • CNS penetration: Limited by P-glycoprotein efflux

Prodrug strategies and nanoparticle formulations are under investigation to improve bioavailability .

Biomarker Development

Current research focuses on identifying predictive biomarkers for FTI-2148 response:

  • HRAS mutation status (100% response in HRAS-mutant HCT116 models)

  • FTase/GGT-1 expression ratio (predictive value AUC = 0.87)

  • Circulating prenylated proteins as pharmacodynamic markers

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